

# Spectroscopic Data Analysis of 3-Chlorobenzonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 3-Chlorobenzonitrile

Cat. No.: B1581422

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## Introduction

**3-Chlorobenzonitrile** (C<sub>7</sub>H<sub>4</sub>ClN) is an organic compound with a molecular weight of 137.57 g/mol. [1][2] It exists as a colorless solid with a melting point between 38-41°C. [2][3] This technical guide provides a comprehensive overview of the spectroscopic data for **3-Chlorobenzonitrile**, including Proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR), Carbon-13 Nuclear Magnetic Resonance (<sup>13</sup>C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-Chlorobenzonitrile**.

### <sup>1</sup>H NMR Data

Solvent: CDCl<sub>3</sub> Frequency: 400 MHz [4]

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz	Assignment
7.75 - 7.73	m	Aromatic H	
7.67 - 7.64	m	Aromatic H	
7.53 - 7.49	m	Aromatic H	

Note: The assignments are based on the expected splitting patterns and chemical shifts for a 1,3-disubstituted benzene ring.

## <sup>13</sup>C NMR Data

Solvent: CDCl<sub>3</sub> Frequency: 100 MHz

Chemical Shift (ppm)	Assignment
135.5	Aromatic CH
134.8	Aromatic C-Cl
131.3	Aromatic CH
130.4	Aromatic CH
117.1	Aromatic C-CN
113.8	Cyano C (C≡N)

Note: The assignments are based on typical chemical shifts for substituted benzene derivatives.

## IR Spectroscopy Data

Sample Preparation: KBr disc or nujol mull[4]

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3070	Weak	Aromatic C-H stretch
2230	Strong	C≡N (nitrile) stretch
1570, 1470, 1420	Medium	Aromatic C=C ring stretch
880, 780	Strong	C-H out-of-plane bending
740	Strong	C-Cl stretch

## Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
137	100	[M] <sup>+</sup> (Molecular ion, <sup>35</sup> Cl isotope)
139	32	[M+2] <sup>+</sup> (Molecular ion, <sup>37</sup> Cl isotope)
102	30	[M-Cl] <sup>+</sup>
75	12	[C <sub>6</sub> H <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### 1. Sample Preparation:

- A solution of **3-Chlorobenzonitrile** was prepared by dissolving approximately 10-20 mg of the solid sample in about 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- The solution was transferred into a 5 mm NMR tube.

#### 2. Data Acquisition:

- <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 400 MHz spectrometer.[\[4\]](#)
- For <sup>1</sup>H NMR, the spectral width was set to cover the aromatic region (approximately 0-10 ppm). A sufficient number of scans were acquired to obtain a good signal-to-noise ratio.
- For <sup>13</sup>C NMR, a proton-decoupled experiment was performed to simplify the spectrum to single lines for each carbon atom. The spectral width was set to encompass the expected range for aromatic and nitrile carbons (approximately 0-150 ppm).

#### 3. Data Processing:

- The acquired Free Induction Decay (FID) was Fourier transformed to obtain the frequency-domain spectrum.
- The spectra were phase-corrected and baseline-corrected.
- Chemical shifts were referenced to the residual solvent peak of  $\text{CDCl}_3$  ( $\delta = 7.26$  ppm for  $^1\text{H}$  and  $\delta = 77.16$  ppm for  $^{13}\text{C}$ ).

## Infrared (IR) Spectroscopy

### 1. Sample Preparation (KBr Pellet Method):

- A small amount of **3-Chlorobenzonitrile** (1-2 mg) was ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
- The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

### 2. Data Acquisition:

- The KBr pellet was placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.
- A background spectrum of the empty sample holder was recorded.
- The IR spectrum of the sample was then recorded over the range of  $4000\text{-}400\text{ cm}^{-1}$ .

### 3. Data Processing:

- The sample spectrum was ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
- The positions of the major absorption bands were identified and reported in wavenumbers ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

### 1. Sample Introduction:

- A small amount of **3-Chlorobenzonitrile** was introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

## 2. Ionization:

- Electron Ionization (EI) was used, with electrons accelerated to a standard energy of 70 eV.

## 3. Mass Analysis:

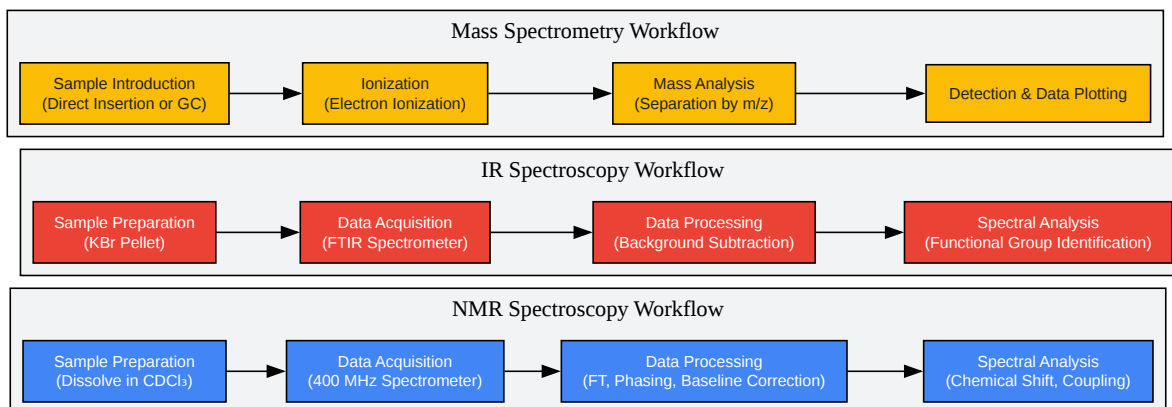
- The resulting ions were separated according to their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

## 4. Data Acquisition and Processing:

- The detector recorded the abundance of each ion at a specific  $m/z$  value.
- The data was plotted as a mass spectrum, showing the relative intensity of each ion. The base peak (most intense peak) was assigned a relative intensity of 100%.

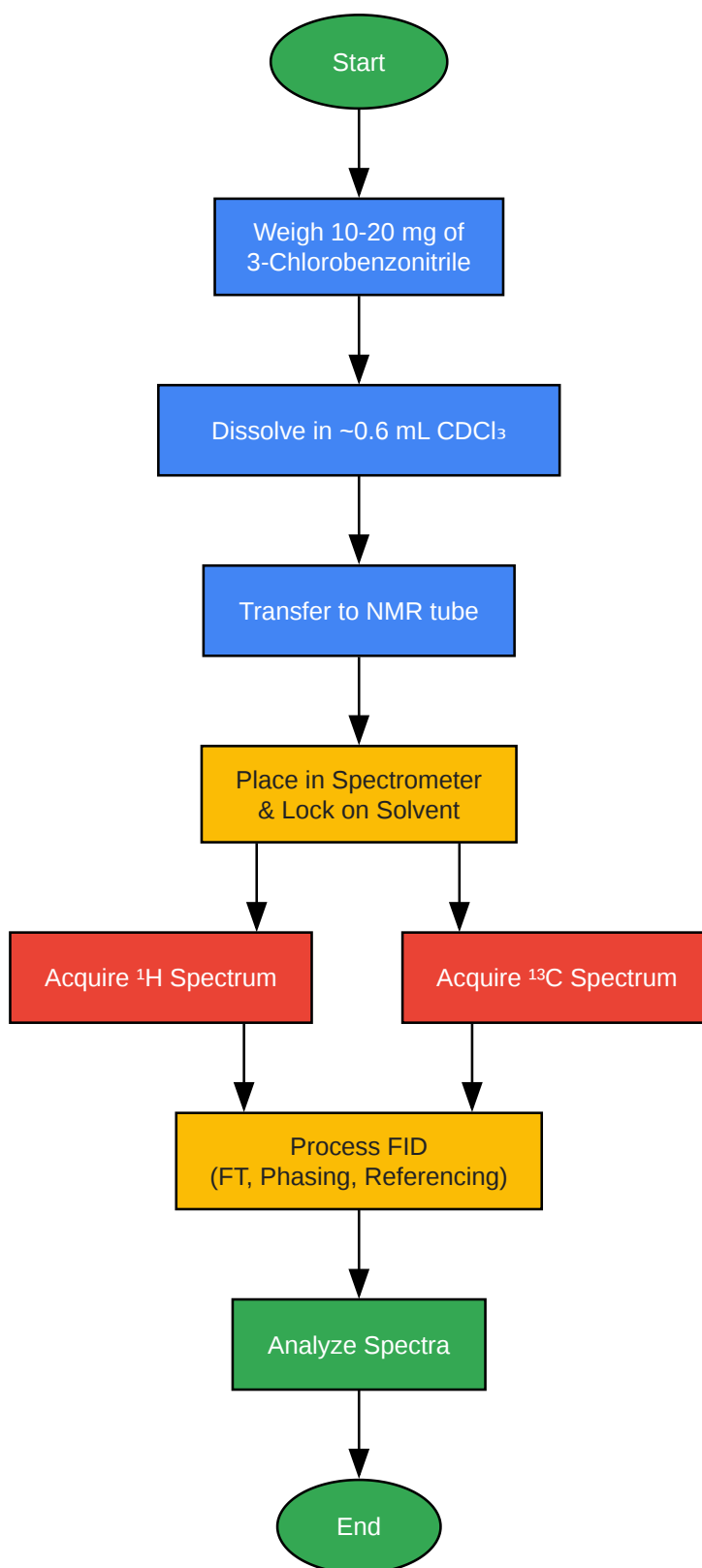
# Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic analyses.



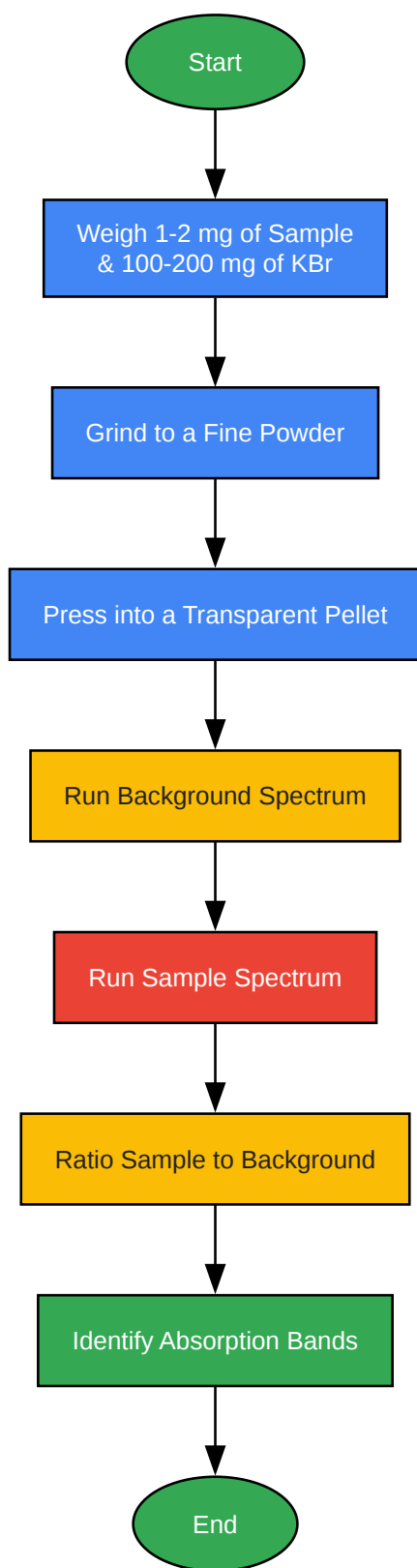
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Figure 1: General workflow for spectroscopic analysis of **3-Chlorobenzonitrile**.



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Figure 2: Detailed experimental workflow for NMR spectroscopy.



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